molecular formula C16H15FN2O B2836509 1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE CAS No. 637745-59-6

1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B2836509
CAS No.: 637745-59-6
M. Wt: 270.307
InChI Key: DRUAERDMFRGERY-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of fluorine and methoxymethyl groups in this compound enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzylamine and o-phenylenediamine as the primary starting materials.

    Formation of Benzimidazole Core: The reaction between 2-fluorobenzylamine and o-phenylenediamine under acidic conditions leads to the formation of the benzimidazole core.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, while the methoxymethyl group increases its lipophilicity, facilitating its passage through cell membranes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and biological effects.

Comparison with Similar Compounds

  • 1-(2-Chlorobenzyl)-2-(methoxymethyl)-1H-benzimidazole
  • 1-(2-Bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole
  • 1-(2-Methylbenzyl)-2-(methoxymethyl)-1H-benzimidazole

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in 1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE distinguishes it from its chlorinated, brominated, and methylated analogs. Fluorine enhances the compound’s stability and binding affinity.
  • Biological Activity: The fluorinated compound often exhibits higher biological activity due to the unique properties of fluorine, such as increased lipophilicity and metabolic stability.
  • Chemical Reactivity: Fluorine’s electronegativity influences the compound’s reactivity, making it more suitable for specific chemical transformations compared to its analogs.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-(methoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-20-11-16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUAERDMFRGERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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